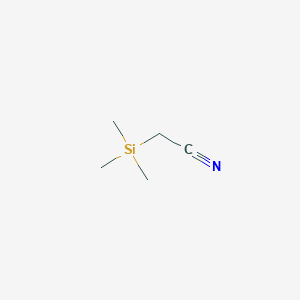
Anthranilic acid, N-acetyl-3,5-diiodo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anthranilic acid, N-acetyl-3,5-diiodo- is a chemical compound with a molecular formula of C9H7I2NO2. It is a derivative of anthranilic acid and is commonly used in scientific research. This compound has various applications in the field of biochemistry and pharmacology due to its unique properties.
Mechanism Of Action
The mechanism of action of Anthranilic acid, N-acetyl-3,5-diiodo- is not well understood. However, it is believed to bind to specific proteins and enzymes in the body, altering their function. This compound has been shown to have a high affinity for certain receptors in the brain, which may explain its potential therapeutic effects.
Biochemical And Physiological Effects
Anthranilic acid, N-acetyl-3,5-diiodo- has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic properties. It has also been shown to have antioxidant properties, which may protect against oxidative stress and cellular damage.
Advantages And Limitations For Lab Experiments
The advantages of using Anthranilic acid, N-acetyl-3,5-diiodo- in lab experiments include its high specificity and affinity for certain proteins and receptors. Its unique properties make it a valuable tool in biochemical and pharmacological research. However, the limitations of using this compound include its potential toxicity and limited solubility in certain solvents.
Future Directions
There are various future directions for research involving Anthranilic acid, N-acetyl-3,5-diiodo-. One potential area of research is the development of novel pharmaceutical compounds based on this compound. Another area of research is the identification of new binding sites and mechanisms of action for this compound. Additionally, further research is needed to fully understand the potential therapeutic effects of this compound and its limitations in clinical applications.
In conclusion, Anthranilic acid, N-acetyl-3,5-diiodo- is a valuable tool in scientific research with various applications in biochemistry and pharmacology. Its unique properties make it a promising compound for future research and development. However, further research is needed to fully understand its mechanisms of action and potential therapeutic effects.
Synthesis Methods
The synthesis of Anthranilic acid, N-acetyl-3,5-diiodo- involves the reaction of anthranilic acid with acetic anhydride and iodine. The reaction takes place in the presence of a catalyst such as glacial acetic acid. The product obtained is then purified through recrystallization.
Scientific Research Applications
Anthranilic acid, N-acetyl-3,5-diiodo- has various applications in scientific research. It is commonly used as a tracer molecule in biochemical studies. It is used to label proteins, peptides, and nucleic acids for various research purposes. It is also used in the synthesis of various pharmaceutical compounds.
properties
CAS RN |
19094-52-1 |
|---|---|
Product Name |
Anthranilic acid, N-acetyl-3,5-diiodo- |
Molecular Formula |
C9H7I2NO3 |
Molecular Weight |
430.97 g/mol |
IUPAC Name |
2-acetamido-3,5-diiodobenzoic acid |
InChI |
InChI=1S/C9H7I2NO3/c1-4(13)12-8-6(9(14)15)2-5(10)3-7(8)11/h2-3H,1H3,(H,12,13)(H,14,15) |
InChI Key |
RXUZIZREGNCEBC-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C=C(C=C1I)I)C(=O)O |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1I)I)C(=O)O |
Other CAS RN |
19094-52-1 |
synonyms |
2-Acetylamino-3,5-diiodobenzoic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















![Dichloromethyl[2-(trichlorosilyl)ethyl]silane](/img/structure/B92784.png)